9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a purine base substituted with cyclohexyl and propoxy groups, and is often used in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) typically involves multiple steps, starting with the preparation of the purine base. The cyclohexyl and propoxy groups are introduced through specific substitution reactions. The final step involves the formation of the bis(2-hydroxyethanesulfonate) salt, which is achieved by reacting the intermediate compound with ethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological molecules, including enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) involves its interaction with specific molecular targets. It can bind to enzymes and nucleic acids, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Purine-2,6-diamine
- 6-Amino-9H-purin-2-ol
- 9H-purine, 6-amino-9-(2-cyclohexenyl)-
Uniqueness
What sets 9H-Purin-6-amine, 9-cyclohexyl-2-propoxy-, bis(2-hydroxyethanesulfonate) apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
77429-77-7 |
---|---|
Molekularformel |
C18H33N5O9S2 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
9-cyclohexyl-2-propoxypurin-6-amine;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C14H21N5O.2C2H6O4S/c1-2-8-20-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-3-5-7-10;2*3-1-2-7(4,5)6/h9-10H,2-8H2,1H3,(H2,15,17,18);2*3H,1-2H2,(H,4,5,6) |
InChI-Schlüssel |
KHYORLCZSUCUMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCC3)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.